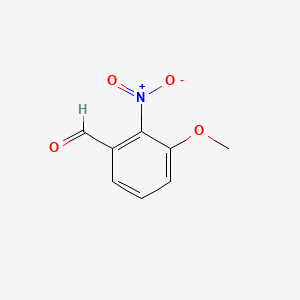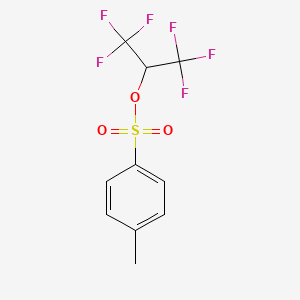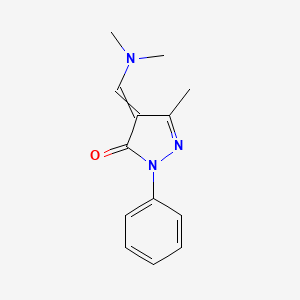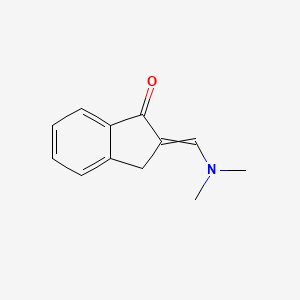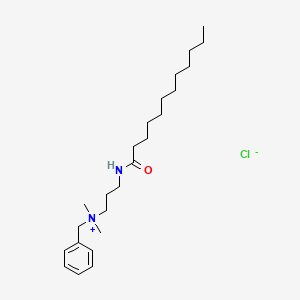
Laurimin
Descripción general
Descripción
Laurimin, also known as laulimalide, is a structurally novel macrolide that has been isolated from marine sponges. It has been shown to promote abnormal tubulin polymerization and apoptosis in vitro, functioning similarly to the well-known anticancer agent Taxol®, but with a potentially lower susceptibility to multidrug resistance mechanisms . Laulimalide has been recognized for its potent antitumor properties and represents a new class of antitumor agents with significant clinical potential .
Synthesis Analysis
The total synthesis of laulimalide has been a subject of interest due to its complex molecular structure and promising biological activity. Several research groups have achieved the total synthesis of laulimalide using different strategies. One approach featured a highly diastereoselective Sakurai reaction and a regioselective macrolactonization of an unprotected vicinal diol, resulting in laulimalide being synthesized in 25 steps with a 3.5% overall yield . Another synthesis was convergent and involved Julia olefination, Yamaguchi macrolactonization, and a novel Julia olefination protocol for the installation of the C(13)-exo-methylene unit . A different synthesis utilized Jacobsen HDA chemistry, a diastereoselective aldol coupling, a Mitsunobu macrolactonization, and a Sharpless AE to introduce the epoxide onto des-epoxy-laulimalide . Moreover, an enantioselective synthesis incorporated catalytic asymmetric acyl halide-aldehyde cyclocondensation reactions and a chemoselective ring-closing metathesis reaction . Another synthesis exploited the asymmetric glycolate alkylation reaction to construct the C1-C14 fragment and the C15-C27 subunit .
Molecular Structure Analysis
Laulimalide's molecular structure is characterized by a macrolide core with multiple stereocenters and functional groups that are critical for its biological activity. The molecule contains dihydropyran units, a sensitive epoxide at C(16)-C(17), and a (Z)-enoate moiety . The complexity of its structure has made the synthesis challenging, requiring innovative approaches to establish the correct stereochemistry and functional group placement.
Chemical Reactions Analysis
The synthesis of laulimalide has involved a variety of chemical reactions. Key steps across different syntheses include ring-closing olefin metathesis, stereoselective anomeric alkylation, stereoselective reduction of alkynyl ketones, and Sharpless epoxidation . Additionally, the Mitsunobu reaction has been used for efficient macrolactonization, and a novel organoselenium-mediated biomimetic hydroxyetherification was employed in the synthesis of a related compound, laurefucin . These reactions highlight the complexity and creativity required to assemble the laulimalide molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of laulimalide are closely tied to its molecular structure. The presence of multiple stereocenters and functional groups such as epoxides and dihydropyrans contribute to its ability to interact with tubulin and stabilize microtubules . The synthesis of laulimalide analogs, such as those with modifications to the side chain dihydropyran, has been pursued to map the pharmacophore and understand the structure-activity relationships within the laulimalide series10.
Aplicaciones Científicas De Investigación
Agentes Antimicrobianos
Laurimin, un derivado de los aceites láuricos, ha sido estudiado por su potencial como agente antimicrobiano . Se ha sugerido que this compound podría utilizarse como un suplemento dietético para proporcionar apoyo nutricional a las personas infectadas con VIH . La teoría del efecto y la justificación científica detrás de esta aplicación aún se están investigando .
Investigación Médica
This compound es un derivado de ácido graso de cadena larga que se encuentra comúnmente en el aceite de coco y otras fuentes naturales. Tiene aplicaciones potenciales en la investigación médica debido a su estructura química única y actividad biológica. Las áreas específicas de investigación médica en las que se podría aplicar this compound no están especificadas en los recursos disponibles.
Nanotecnología y Estudios Ambientales
Las propiedades únicas de this compound lo convierten en un posible candidato para su uso en varios campos, incluida la nanotecnología y los estudios ambientales. La naturaleza exacta de estas aplicaciones no se detalla en los recursos disponibles.
Safety and Hazards
Propiedades
IUPAC Name |
benzyl-[3-(dodecanoylamino)propyl]-dimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42N2O.ClH/c1-4-5-6-7-8-9-10-11-15-19-24(27)25-20-16-21-26(2,3)22-23-17-13-12-14-18-23;/h12-14,17-18H,4-11,15-16,19-22H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOMDPISNBYPGIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H43ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80886006 | |
| Record name | Benzenemethanaminium, N,N-dimethyl-N-[3-[(1-oxododecyl)amino]propyl]-, chloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80886006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52513-11-8 | |
| Record name | Benzenemethanaminium, N,N-dimethyl-N-[3-[(1-oxododecyl)amino]propyl]-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52513-11-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Laurimin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052513118 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenemethanaminium, N,N-dimethyl-N-[3-[(1-oxododecyl)amino]propyl]-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenemethanaminium, N,N-dimethyl-N-[3-[(1-oxododecyl)amino]propyl]-, chloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80886006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyldimethyl[3-[(1-oxododecyl)amino]propyl]ammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.694 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LAURIMIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5D0BVX7BJM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1294529.png)

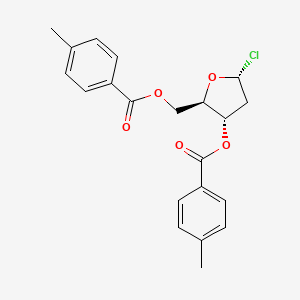

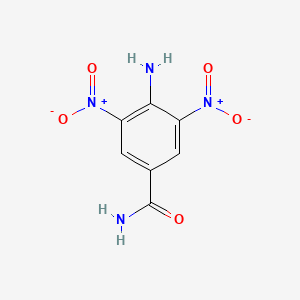
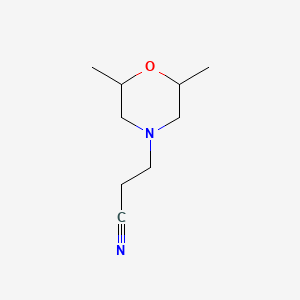
![2-[(dimethylamino)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B1294538.png)
